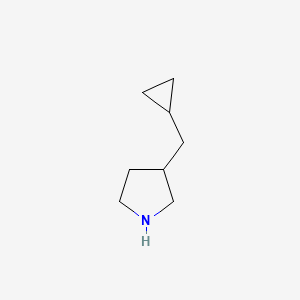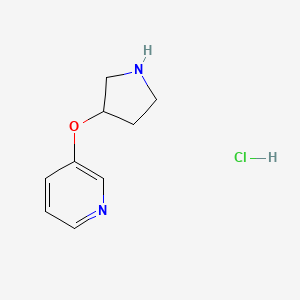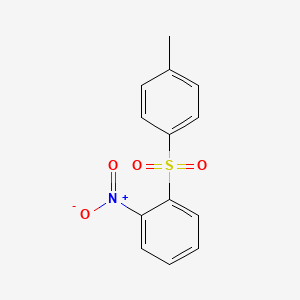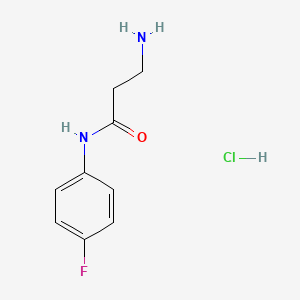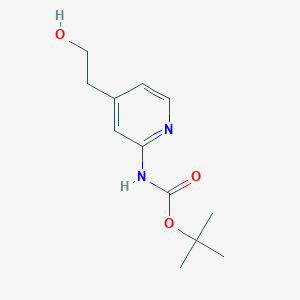
tert-Butyl (4-(2-hydroxyethyl)pyridin-2-yl)carbamate
Descripción general
Descripción
Tert-Butyl (4-(2-hydroxyethyl)pyridin-2-yl)carbamate (THPC) is a chemical compound that has gained significant attention in scientific research due to its unique properties. THPC is commonly used as a ligand in coordination chemistry, and its derivatives have been studied for their potential applications in medicinal chemistry.
Aplicaciones Científicas De Investigación
Photocatalysis in Organic Synthesis
Wang et al. (2022) explored the use of tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate in photoredox catalysis, specifically in the amination of o-hydroxyarylenaminones. This process facilitates the formation of 3-aminochromones, which are valuable in synthesizing diverse amino pyrimidines. This research exemplifies the use of tert-butyl derivatives in photocatalysis for synthesizing complex organic compounds (Wang et al., 2022).
Crystal Structure Analysis
Weber et al. (1995) conducted a study on the crystal structure of a tert-butyl carbamate compound. Their research provides insight into the molecular configuration and stability of these compounds, which is critical in the development of new materials and drugs (Weber et al., 1995).
Synthesis of Organic Compounds
Scott (2006) described a method for synthesizing 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones using tert-butyl (2-chloropyridin-3-yl)carbamate. This demonstrates the role of tert-butyl derivatives in facilitating new synthetic routes for complex organic molecules (Scott, 2006).
Pharmaceutical Intermediates
Tang et al. (2014) studied the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate in the production of jaspine B, which shows cytotoxic activity against various human carcinoma cell lines. This highlights the application of tert-butyl carbamate derivatives in the synthesis of biologically active compounds (Tang et al., 2014).
Lithiation Reactions
Smith et al. (2013) explored the lithiation of tert-butyl N-(pyridin-3-ylmethyl)carbamate. Their work contributes to understanding the reactivity of tert-butyl carbamate derivatives in lithiation reactions, which are fundamental in organic synthesis (Smith et al., 2013).
Enzymatic Kinetic Resolution
Piovan et al. (2011) investigated the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate. This study shows the potential of tert-butyl carbamate derivatives in enantioselective synthesis, which is crucial in the pharmaceutical industry (Piovan et al., 2011).
Propiedades
IUPAC Name |
tert-butyl N-[4-(2-hydroxyethyl)pyridin-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-10-8-9(5-7-15)4-6-13-10/h4,6,8,15H,5,7H2,1-3H3,(H,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPZSDRSZRSVMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80729227 | |
| Record name | tert-Butyl [4-(2-hydroxyethyl)pyridin-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1220627-15-5 | |
| Record name | tert-Butyl [4-(2-hydroxyethyl)pyridin-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B3223532.png)
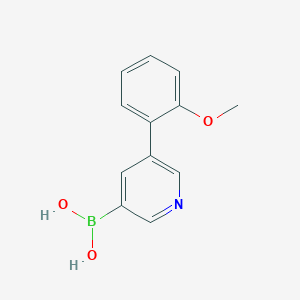
![4-Bromo-5-fluoro-2-[(trimethylsilyl)ethynyl]aniline](/img/structure/B3223558.png)
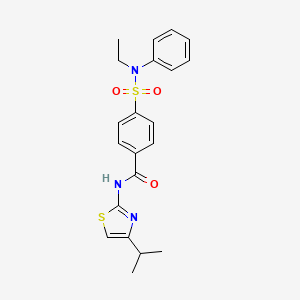
![1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarbonyl chloride](/img/structure/B3223563.png)
